

# A Technical Guide to the Chemical Synthesis of 13-Hydroxyglucopiericidin A

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## Compound of Interest

Compound Name: 13-Hydroxyglucopiericidin A

Cat. No.: B15562532

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## Introduction

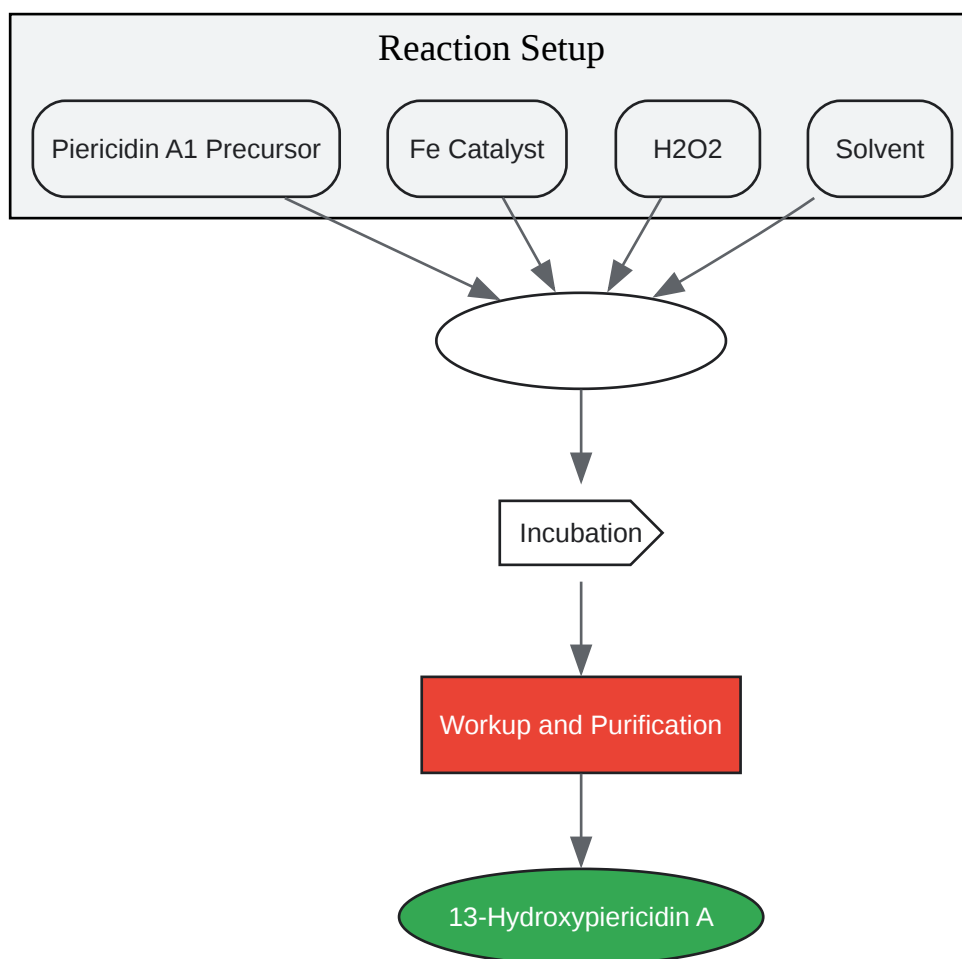
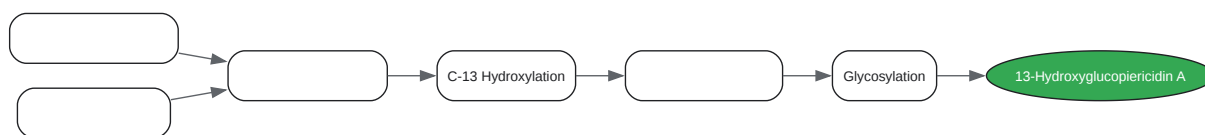
**13-Hydroxyglucopiericidin A** is a glycosylated derivative of piericidin A, a potent inhibitor of the mitochondrial electron transport chain protein NADH-ubiquinone reductase (Complex I). The presence of a hydroxyl group on the side chain and a glucose moiety can significantly alter the compound's biological activity, solubility, and pharmacokinetic profile, making it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of a plausible synthetic strategy for **13-Hydroxyglucopiericidin A**, drawing from established methods for the synthesis of the piericidin A1 core, stereoselective hydroxylation, and chemical glycosylation. As no total synthesis of **13-Hydroxyglucopiericidin A** has been reported to date, this guide outlines a feasible synthetic pathway based on existing literature for analogous transformations.

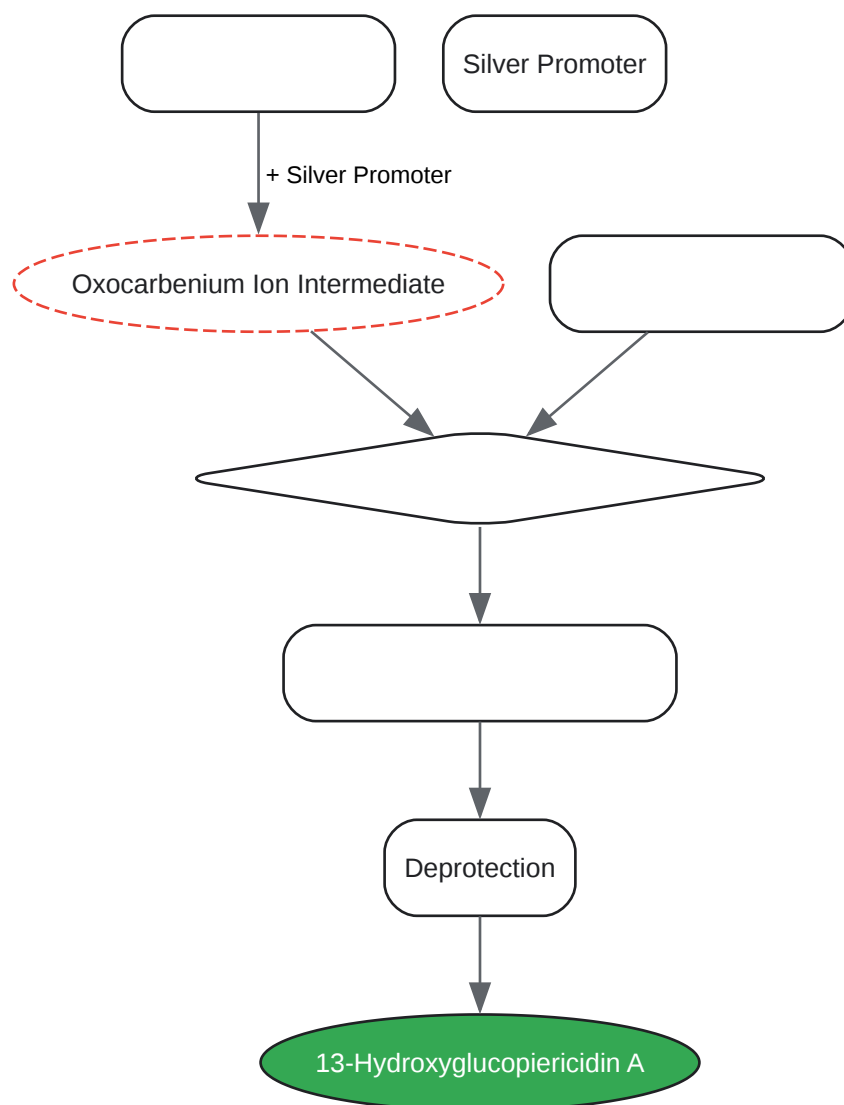
## Proposed Synthetic Strategy

The total synthesis of **13-Hydroxyglucopiericidin A** can be envisioned through a convergent approach involving three key stages:

- Synthesis of a Piericidin A1 Precursor: Construction of the characteristic substituted pyridine core and the aliphatic side chain of piericidin A1.

- Stereoselective C-13 Hydroxylation: Introduction of a hydroxyl group at the C-13 position of the piericidin side chain.
- Glycosylation: Attachment of a glucose moiety to the newly introduced hydroxyl group.





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